RP - 2325-51-1

RP

Catalog Number: EVT-15528269
CAS Number: 2325-51-1
Molecular Formula: C11H21N5O3
Molecular Weight: 271.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound known as (Rp)-adenosine-3',5'-cyclic monophosphorothioate, commonly referred to as (Rp)-cAMPS, is a member of the class of organic compounds called 3',5'-cyclic purine nucleoside phosphorothioates. These compounds are characterized by a cyclic structure formed from nucleosides, where a phosphate oxygen is replaced with sulfur, resulting in a chiral phosphorothioate configuration. This compound is classified under nucleoside and nucleotide analogues, specifically as a 3',5'-cyclic purine nucleoside phosphorothioate .

Synthesis Analysis

Methods

The synthesis of (Rp)-cAMPS can be approached through various methods, primarily focusing on the formation of the cyclic structure. One notable method involves the internal cyclization of a nucleoside-3′-H-phosphonate monoester, utilizing a coupling agent to facilitate the reaction. This process has been refined to improve yields and selectivity towards the desired diastereomer .

In recent developments, researchers have explored a stereoselective chlorination-amidation sequence that employs cyclic adenosine monophosphate as a starting material. This method aims to produce the (Rp)-diastereomer with high purity, although it requires further chromatographic purification steps .

Technical Details

The synthesis typically begins with the preparation of a nucleoside-3′-H-phosphonate monoester, which is then subjected to cyclization. The reaction conditions are optimized to minimize side reactions and enhance the yield of the target compound. For example, varying the stoichiometry of reagents can significantly affect product formation .

Molecular Structure Analysis

Structure

The molecular formula for (Rp)-cAMPS is C10H12N5O5PSC_{10}H_{12}N_{5}O_{5}PS, with an average molecular weight of approximately 345.27 g/mol. The structural representation reveals a complex arrangement featuring a purine base linked to a ribose sugar and a phosphorothioate group .

Data

  • IUPAC Name: (2R,4aR,6R,7R,7aS)-6-(6-amino-9H-purin-9-yl)-7-hydroxy-2-sulfanyl-hexahydro-2λ⁵-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
  • InChI Key: SMPNJFHAPJOHPP-PUHOFUEYSA-N
  • SMILES: Various representations exist for computational modeling and analysis.
Chemical Reactions Analysis

Reactions

(Rp)-cAMPS participates in several biochemical reactions primarily associated with its role in cellular signaling pathways. It acts as an analog of cyclic adenosine monophosphate (cAMP), influencing various downstream effects in cellular processes such as metabolism and gene expression.

Technical Details

The compound's mechanism of action involves binding to cAMP-dependent protein kinases, which are crucial for mediating the effects of cAMP in cellular signaling pathways. The specificity and efficacy of (Rp)-cAMPS make it an important tool in biochemical research .

Mechanism of Action

(Rp)-cAMPS operates primarily by mimicking cAMP's action within cells. Upon binding to its target proteins, it induces conformational changes that activate or inhibit downstream signaling pathways. This mechanism is vital for understanding how cellular responses to hormones and neurotransmitters are regulated .

Data

Research indicates that (Rp)-cAMPS can selectively inhibit certain protein kinase activities by competing with cAMP for binding sites on regulatory subunits, thus providing insights into its role in various physiological processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

(Rp)-cAMPS exhibits stability under physiological conditions but may undergo hydrolysis or oxidation under extreme conditions. Its reactivity profile is influenced by the presence of the phosphorothioate moiety, which can participate in various chemical transformations.

Relevant Data or Analyses

Studies have shown that modifications in the structure can significantly affect its biological activity and stability, making it crucial for researchers to consider these factors during experimental design .

Applications

(Rp)-cAMPS is widely utilized in scientific research as a biochemical tool to study signal transduction pathways involving cyclic adenosine monophosphate. Its ability to modulate protein kinase activity makes it valuable for investigating metabolic processes, neurobiology, and pharmacology.

Applications include:

  • Investigating mechanisms of action for drugs targeting cAMP pathways.
  • Studying cellular responses to hormonal signals.
  • Exploring potential therapeutic targets for diseases linked to dysregulated cAMP signaling .

This compound continues to be an area of active research due to its significance in understanding cellular signaling mechanisms and developing new therapeutic strategies.

Methodological Advancements in Reverse-Phase Chromatographic Analysis

Development and Validation of RP-HPLC Protocols for Bioactive Compound Quantification

Reverse-phase high-performance liquid chromatography (RP-HPLC) remains the gold standard for quantifying bioactive compounds in complex matrices due to its robustness and reproducibility. Recent protocols emphasize rigorous validation parameters—linearity, sensitivity, precision, and accuracy—to meet regulatory standards (ICH Q2(R1)). For instance, an optimized RP-HPLC method for lactoferrin quantification in porcine colostrum and milk achieved exceptional sensitivity, with limits of detection (LOD) and quantification (LOQ) at 0.21 µg/mL. This protocol combined homogenization, centrifugation, pH-adjusted casein precipitation (at pH 4.6), and filtration to minimize matrix interference, demonstrating >90% recovery rates [4].

Critical to method robustness is controlling the mobile phase pH, as slight variations dramatically impact retention and selectivity for ionizable analytes. Studies show that pH deviations as small as 0.1 units can cause co-elution in bile acid separations, necessitating buffers with ±0.05 pH unit precision. For acidic compounds (pKa 2–5), retention increases at lower pH due to suppressed ionization; bases exhibit the opposite behavior. This necessitates method design spaces where pH is maintained >1.5 units from analyte pKa values for maximal robustness [6] [7].

Table 1: Validation Parameters for RP-HPLC Quantification of Lactoferrin

ParameterValueAcceptance Criteria
LOD0.21 µg/mL≤0.5 µg/mL
LOQ0.21 µg/mL≤1.0 µg/mL
Linearity (R²)>0.999≥0.995
Precision (RSD%)<2%≤5%
Recovery Rate90–105%85–115%

Machine Learning-Driven Retention Index Prediction for Structurally Unknown Analytes

Non-targeted analysis (NTA) of environmental or biological samples faces challenges in identifying "unknown unknowns" due to limited chemical database coverage. Novel machine learning (ML) models now predict reversed-phase liquid chromatography (RP-LC) retention indices (rᵢ) using fragmentation patterns from high-resolution mass spectrometry (HRMS) data, bypassing the need for exact structures. A groundbreaking study achieved rᵢ prediction for structurally unknown chemicals using cumulative neutral losses (CNL) derived from HRMS spectra. The model yielded R² values of 0.91 (RMSE=47 rᵢ units) for the NORMAN dataset (n=3,131) and 0.77 (RMSE=67) for an amide test set, matching descriptor-based models (R²=0.85, RMSE=67) that require known structures [1] [5].

Deep learning advancements further enable retention time (RT) prediction across chromatographic systems. Convolutional neural networks (CNNs) processing molecular fingerprints (ECFP) or SMILES strings from the METLIN SMRT database (80,038 compounds) achieve mean absolute errors <0.5 min. Transfer learning allows adaptation to new systems with minimal calibration data. For example, models pre-trained on METLIN data require only 50–100 system-specific RT measurements for fine-tuning, accelerating method transfer in multi-laboratory studies [8].

Table 2: Performance of ML Models in Retention Prediction

Model TypeDatasetPerformance (R²/RMSE)Key Innovation
Fragment-Based MLNORMAN (n=3,131)0.91 / 47 rᵢ unitsUses HRMS fragments, no structure
Descriptor-Based QSRRAmide (n=604)0.85 / 67 rᵢ unitsRequires chemical descriptors
Deep Learning (ECFP NN)METLIN SMRTMAE: 0.48 minTransferable across LC systems

Optimization of Mobile Phase Composition and Column Selectivity in RP-LC Separations

Mobile phase optimization critically governs RP-LC selectivity, efficiency, and peak symmetry. Key parameters include:

  • Organic Modifier Concentration: Increasing acetonitrile or methanol reduces analyte retention by weakening hydrophobic interactions with stationary phases (e.g., C18). Modifiers at <1% concentration compete for adsorption sites on the stationary phase, sharpening peaks, while higher concentrations (>20%) gradually reduce retention times [2].
  • Ion-Pairing and pH Control: For ionizable analytes, 0.1% trifluoroacetic acid (TFA) suppresses ionization, enhancing retention of acids. Bases require neutral pH for optimal retention. Ion-pairing reagents (e.g., alkyl sulfonates) form neutral complexes with charged molecules, improving separation of peptides or nucleotides [4] [7].
  • Green Solvent Alternatives: Dimethyl carbonate shows promise as a sustainable acetonitrile substitute. In caffeine/theobromine separations, it reduces environmental impact while maintaining resolution, aligning with trends toward eco-friendly chromatography [10].

Column chemistry also dictates selectivity. C18 phases dominate (60% market share) due to versatility, but C8 and C4 offer lower hydrophobicity for faster elution of proteins. Emerging materials include superficially porous particles for 50% efficiency gains and zwitterionic phases for mixed-mode separations [3] [9].

Comparative Studies of RP-HPLC vs. Alternative Chromatographic Modalities in Pharmaceutical Analysis

RP-HPLC remains the first-choice modality for pharmaceutical analysis (60% market share), but alternatives excel in niche applications:

  • Supercritical Fluid Chromatography (SFC): Reduces organic solvent use by 60–80% versus RP-HPLC, accelerating separations 3–5× faster. SFC-MS is emerging for pesticide residue analysis and chiral separations, though it lags in reproducibility for regulated quantitation [10] [3].
  • Hydrophilic Interaction Chromatography (HILIC): Outperforms RP-HPLC for polar metabolites (e.g., amino acids, nucleotides). A recent HILIC-HRMS method quantified 37 D/L-amino acids simultaneously using pre-column derivatization, resolving compounds that co-elute in RP modes [10].
  • Size Exclusion Chromatography (SEC): Essential for monoclonal antibody aggregation analysis, where RP-HPLC denatures proteins. Coupling SEC with multi-angle light scattering (MALS) provides native-size data, though RP-HPLC excels in purity assessments at <0.1% impurity levels [7] [10].

Table 3: Chromatographic Modalities in Pharmaceutical Analysis

TechniqueThroughputSolvent ConsumptionBest ForLimitations
RP-HPLCModerateHigh (ACN/MeOH)Small molecules, peptides, QCProtein denaturation
SFCHighLow (CO₂-based)Chiral separations, green chemMethod robustness
HILICModerateModeratePolar metabolites, nucleosidesColumn equilibration time
SECLowLowmAbs, aggregates, native stateLow resolution for small molecules

Properties

CAS Number

2325-51-1

Product Name

RP

IUPAC Name

1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C11H21N5O3

Molecular Weight

271.32 g/mol

InChI

InChI=1S/C11H21N5O3/c12-7(3-1-5-15-11(13)14)9(17)16-6-2-4-8(16)10(18)19/h7-8H,1-6,12H2,(H,18,19)(H4,13,14,15)

InChI Key

LQJAALCCPOTJGB-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)O

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